Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-
Description
Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- is a substituted benzoic acid derivative characterized by a dipentylamino group at the 4-position and a hydroxyl group at the 2-position of the benzoyl moiety. These compounds are typically synthesized via coupling reactions involving substituted benzoyl chlorides and benzoic acid derivatives, as seen in similar syntheses (e.g., ). Key applications of such compounds include use as UV filters in cosmetics (e.g., Uvinul® A Plus in ) or intermediates in organic synthesis.
Properties
IUPAC Name |
2-[4-(dipentylamino)-2-hydroxybenzoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-3-5-9-15-25(16-10-6-4-2)18-13-14-21(22(26)17-18)23(27)19-11-7-8-12-20(19)24(28)29/h7-8,11-14,17,26H,3-6,9-10,15-16H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHJEXZQGLHKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50888956 | |
| Record name | Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134338-99-1 | |
| Record name | 2-[4-(Dipentylamino)-2-hydroxybenzoyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134338-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(4-(dipentylamino)-2-hydroxybenzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134338991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Condensation with Phthalic Anhydride
The most widely documented method involves the condensation of 3-N,N-dipentylaminophenol with phthalic anhydride. This reaction proceeds via a Friedel-Crafts acylation mechanism, where the phenolic hydroxyl group activates the aromatic ring for electrophilic substitution.
Procedure :
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Reactant Preparation : 3-N,N-dipentylaminophenol (1.0 equiv) and phthalic anhydride (1.2 equiv) are combined in a toluene solvent system.
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Reaction Conditions : The mixture is heated to 110–130°C under reflux for 8–12 hours, forming a molten intermediate.
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Quenching and Isolation : Post-reaction, the mixture is cooled to 60°C, and a NaOH solution (pH 10–12) is added to hydrolyze unreacted anhydride. Acidification with HCl (pH 3–6) precipitates the crude product, which is recrystallized from ethanol-toluene (1:1).
Challenges :
Molten-State Synthesis
A solvent-minimized approach eliminates 80–90% of toluene by leveraging the reactants’ molten phases:
Optimized Protocol :
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Melt Formation : 3-N,N-dipentylaminophenol and phthalic anhydride (1:1.3 molar ratio) are heated to 115–125°C without solvent, forming a homogeneous melt.
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Reaction Monitoring : The transition from melt to solid slurry indicates >90% conversion (2–4 hours).
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Post-Reaction Processing : A minimal toluene wash (1:5 mass ratio to aminophenol) disperses solids, followed by alkaline hydrolysis and acid precipitation.
Advantages :
Purification and Isolation Strategies
Acid-Base Extraction
Crude product is dissolved in alkaline aqueous solution (pH >10), separating toluene-soluble byproducts. Subsequent acidification to pH 4–5 selectively precipitates the target compound.
Adsorbent-Based Polishing
Post-extraction, dissolved product in organic phases (e.g., hexanol) is treated with sequential adsorbents:
Industrial-Scale Considerations
Solvent Recovery Systems
Closed-loop toluene distillation units reduce environmental discharge by 95%, aligning with green chemistry principles.
Catalytic Innovations
Sulfonic acid resins replace homogeneous catalysts (e.g., H₂SO₄), enabling continuous-flow processes and reducing wastewater acidity.
Comparative Analysis of Methods
| Parameter | Traditional Solvent Method | Molten-State Synthesis |
|---|---|---|
| Toluene Usage | 5–10 L/kg | 0.2–0.5 L/kg |
| Reaction Time | 8–12 hours | 2–4 hours |
| Yield | 70–75% | 90–93% |
| Purity | 95–97% | 98–99% |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Photoprotection
One of the primary applications of benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- is as a UV filter in cosmetic products. It effectively absorbs UV-A radiation, protecting the skin from harmful effects associated with sun exposure. Studies have shown that this compound demonstrates high absorption rates in the UV-A range, making it suitable for formulations aimed at minimizing skin damage .
Toxicological Studies
Research has been conducted to evaluate the safety profile of benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-. A significant study assessed its effects through intradermal and epicutaneous induction in animal models. The results indicated no adverse effects related to the substance at specified concentrations, thus supporting its use in consumer products .
Environmental Impact Assessments
Investigations into the environmental fate of this compound have been conducted to understand its biotransformation and potential toxicity in aquatic ecosystems. The findings suggest that metabolites derived from benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- are unlikely to pose significant risks to aquatic life at concentrations typically found in environmental settings .
Cosmetic Formulation Development
A case study focused on the incorporation of benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- into sunscreen formulations demonstrated its efficacy as a UV filter. The formulation was subjected to stability testing and consumer safety evaluations, confirming its suitability for daily use without adverse reactions .
Assessment of Biotransformation Products
Another study synthesized acyl glucuronide derivatives from benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- to investigate their metabolic pathways in human hepatocytes. The results indicated that these metabolites were less toxic than their parent compound, suggesting a favorable safety profile for human exposure .
Data Tables
| Application Area | Findings/Results |
|---|---|
| Photoprotection | High absorption in UV-A range; effective skin protection against UV radiation |
| Toxicological Safety | No adverse effects observed in animal studies; supports consumer product safety |
| Environmental Impact | Metabolites considered non-hazardous; minimal risk to aquatic ecosystems |
Mechanism of Action
The mechanism of action of benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound differs from its analogues primarily in the alkyl chain length of the amino substituent. Key analogues include:
*Estimated based on structural extrapolation.
- Impact of Alkyl Chain Length: Longer alkyl chains (e.g., dipentyl vs. Shorter chains (e.g., diethyl in DEABA) improve aqueous solubility, making them more suitable for hydrophilic formulations .
Physicochemical and Functional Properties
- UV Absorption :
- Thermal Stability :
- DEABA derivatives show stability up to 200°C, critical for cosmetic formulations .
Biological Activity
Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- (C24H31NO4), is a compound with significant biological activity, particularly in pharmacological and toxicological contexts. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
The molecular structure of benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- features a benzoic acid moiety linked to a dipentylamino group and a hydroxybenzoyl group. Its chemical properties contribute to its biological activities, influencing its interactions with various biological systems.
Pharmacological Effects
- Antimicrobial Activity : Studies have shown that benzoic acid derivatives exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. The presence of the dipentylamino group enhances its lipophilicity, potentially improving membrane permeability and antimicrobial efficacy .
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, which are crucial for treating conditions like arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokine production .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of benzoic acid derivatives on cancer cell lines. The compound demonstrated varying levels of cytotoxicity, suggesting potential applications in cancer therapy .
Toxicological Studies
Toxicological assessments are critical for understanding the safety profile of benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-.
- Genotoxicity Tests : According to the SCCP (Scientific Committee on Consumer Products) opinion, no substantial increase in revertant colony numbers was observed in mutagenicity tests using Salmonella typhimurium strains. This suggests that the compound may not pose significant genotoxic risks under certain conditions .
- Acute Toxicity : In studies involving animal models, high doses led to increased relative organ weights without morphological changes, indicating that while there may be some physiological effects at elevated doses, these do not necessarily translate to adverse health outcomes .
Case Studies
The biological activity of benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- can be attributed to its interaction with cellular targets:
- Cell Membrane Interaction : The lipophilic nature of the dipentylamino group facilitates membrane penetration, allowing the compound to exert its effects on intracellular targets.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Q & A
Basic: What are the key steps for synthesizing Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-?
Methodological Answer:
Synthesis typically involves a multi-step approach:
- Step 1: Prepare the dipentylamine-substituted benzoyl intermediate via nucleophilic substitution or reductive amination, using 2-hydroxybenzoic acid derivatives and dipentylamine .
- Step 2: Couple the intermediate with a benzoyl chloride derivative under Schotten-Baumann conditions (e.g., in dichloromethane with a base like triethylamine) to form the ester linkage .
- Step 3: Purify the product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Basic: How should researchers characterize the compound’s structural integrity?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: Analyze H and C NMR spectra to confirm the dipentylamino group (δ ~2.5–3.5 ppm for N-CH) and hydroxyl proton (δ ~12–14 ppm) .
- Mass Spectrometry (HRMS): Verify the molecular ion peak (expected m/z ~431.3 for CHNO) and fragmentation patterns .
- FT-IR: Identify key functional groups (e.g., carbonyl stretch at ~1680 cm for the benzoyl moiety) .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Contradictions often arise from solvent polarity and temperature variations. To standardize measurements:
- Shake-Flask Method: Saturate the compound in buffers (pH 2–10) or organic solvents (e.g., DMSO, ethanol) at 25°C for 24 hours .
- Quantification: Use HPLC with a C18 column (UV detection at λ = 254 nm) to measure solubility .
- Document Conditions: Report temperature, solvent purity, and equilibration time to ensure reproducibility .
Advanced: What experimental designs are recommended for assessing its biological activity?
Methodological Answer:
Focus on hypothesis-driven assays:
- Enzyme Inhibition: Test against kinases or hydrolases using fluorescence-based assays (e.g., Z’-factor ≥0.5 for high-throughput screening) .
- Cellular Uptake: Use fluorescently tagged analogs and confocal microscopy to track intracellular localization .
- Toxicity Screening: Employ liver microsomes (CYP450 enzymes) to predict metabolic stability and hepatotoxicity .
Advanced: How to evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermal Stability: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC for degradation products (e.g., hydrolysis of the ester bond) .
- Photostability: Expose to UV light (320–400 nm) and quantify photodegradation using LC-MS to identify byproducts like free benzoic acid .
- Storage Recommendations: Store at –20°C in amber vials under inert gas (argon) to minimize oxidation .
Advanced: How can computational modeling aid in optimizing this compound’s properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and UV absorption .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability .
- QSAR Models: Corrogate substituent effects (e.g., dipentylamino vs. diethylamino groups) on bioactivity using published datasets .
Advanced: What strategies mitigate challenges in scaling up synthesis?
Methodological Answer:
- Catalyst Optimization: Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation steps) to reduce waste .
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Crystallization Studies: Screen solvents (e.g., ethanol/water mixtures) to improve yield and polymorph control .
Advanced: How to validate the compound’s role in material science applications?
Methodological Answer:
- Polymer Compatibility: Blend with polylactic acid (PLA) or polyethylene (PE) and assess mechanical properties via tensile testing .
- Surface Modification: Functionalize nanoparticles (e.g., SiO) and characterize using XPS or TEM to confirm covalent attachment .
- Thermal Analysis: Perform TGA/DSC to evaluate decomposition temperatures and phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
